Unii-0K57643Y3A

Vue d'ensemble

Description

MDL-100240 est un inhibiteur double de l'enzyme de conversion de l'angiotensine et de l'endopeptidase neutre. Ce composé a montré un potentiel significatif dans le traitement de l'hypertension et des maladies cardiovasculaires en abaissant efficacement la pression artérielle et en inversant l'hypertrophie ventriculaire gauche .

Méthodes De Préparation

La synthèse du MDL-100240 implique plusieurs étapes. Le processus commence par la réaction du 3,4-dihydro-2H-pyran avec du cyanure de potassium, de l'acide chlorhydrique et de l'acide acétique, suivie d'un traitement avec du carbonate d'ammonium pour fournir l'hydantoïne. Ce composé est ensuite hydrolysé avec de l'hydroxyde de lithium pour donner le sel de lithium racémique, qui est ensuite traité avec du trifluoroacétate de méthyle et du carbonate de lithium pour obtenir l'énantiomère optiquement pur. L'énantiomère est converti en son ester méthylique correspondant en utilisant de l'orthoformiate de triméthyle et de l'acide chlorhydrique. L'ester est ensuite couplé avec du chlorure d'acide N-phtaloyl-L-phénylalanine pour fournir le dérivé alpha-amino-oméga-hydroxyhexanoïque. Ce dérivé subit une oxydation dans des conditions de Swern et une cyclisation pour fournir le dérivé tétrahydropyridine. Les dernières étapes impliquent une cyclisation et une hydrolyse d'ester simultanées, l'élimination du groupe phtaloyle et le couplage avec l'acide (S)-3-phényl-2-acétoxypropionique pour donner le produit final .

Analyse Des Réactions Chimiques

Le MDL-100240 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de lithium, le trifluoroacétate de méthyle, l'orthoformiate de triméthyle et l'acide chlorhydrique. Les principaux produits formés à partir de ces réactions comprennent le sel de lithium racémique, l'énantiomère optiquement pur, l'ester méthylique et le dérivé alpha-amino-oméga-hydroxyhexanoïque .

Applications de la recherche scientifique

Le MDL-100240 a été largement étudié pour son potentiel dans le traitement de l'hypertension et des maladies cardiovasculaires. Il s'est avéré efficace pour abaisser la pression artérielle, inverser l'hypertrophie ventriculaire gauche et prévenir l'hypertrophie et la dilatation de l'aorte et des artères de résistance. En outre, le MDL-100240 a été étudié pour sa capacité à réduire les niveaux d'aldostérone et à améliorer les effets de la bradykinine . Dans la recherche scientifique, ce composé est utilisé pour étudier les mécanismes de l'hypertension et des maladies cardiovasculaires, ainsi que pour développer de nouvelles stratégies thérapeutiques pour ces affections .

Mécanisme d'action

Le MDL-100240 exerce ses effets en inhibant à la fois l'enzyme de conversion de l'angiotensine et l'endopeptidase neutre. Cette double inhibition conduit à une diminution de la production d'angiotensine II, un puissant vasoconstricteur, et à une augmentation des niveaux de peptide natriurétique auriculaire, qui favorise la vasodilatation et la natriurèse. Le composé améliore également les effets de la bradykinine, un peptide qui provoque la dilatation des vaisseaux sanguins .

Applications De Recherche Scientifique

MDL-100240 has been extensively studied for its potential in treating hypertension and cardiovascular diseases. It has shown effectiveness in lowering blood pressure, reversing left ventricular hypertrophy, and preventing hypertrophy and dilatation of the aorta and resistance arteries. Additionally, MDL-100240 has been investigated for its ability to reduce aldosterone levels and enhance the effects of bradykinin . In scientific research, this compound is used to study the mechanisms of hypertension and cardiovascular diseases, as well as to develop new therapeutic strategies for these conditions .

Mécanisme D'action

MDL-100240 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of atrial natriuretic peptide, which promotes vasodilation and natriuresis. The compound also enhances the effects of bradykinin, a peptide that causes blood vessels to dilate .

Comparaison Avec Des Composés Similaires

Le MDL-100240 est unique en son genre dans sa double inhibition de l'enzyme de conversion de l'angiotensine et de l'endopeptidase neutre. Des composés similaires comprennent le MDL-100173, qui est un puissant inhibiteur compétitif des deux enzymes, et le ramipril, qui est un inhibiteur de l'enzyme de conversion de l'angiotensine. Contrairement au MDL-100240, le ramipril n'inhibe pas l'endopeptidase neutre et peut donc ne pas fournir le même niveau d'efficacité pour réduire la pression artérielle et inverser les dommages cardiovasculaires .

Activité Biologique

Overview of Unii-0K57643Y3A

This compound is identified as Melatonin , a hormone primarily produced by the pineal gland. Melatonin plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Its biological activity is mediated through specific receptors, predominantly MT1 and MT2, which are G-protein coupled receptors (GPCRs) found in various tissues throughout the body.

Receptor Binding

Melatonin binds to its receptors (MT1 and MT2), leading to various intracellular signaling cascades:

- MT1 Activation : Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which affects downstream signaling pathways.

- MT2 Activation : Similar to MT1, it also inhibits adenylyl cyclase but has distinct effects on cellular functions and signaling pathways.

Biochemical Pathways

Melatonin influences several biochemical pathways:

- Antioxidant Activity : Melatonin has potent antioxidant properties, scavenging free radicals and enhancing the body's antioxidant defenses.

- Regulation of Hormones : It modulates the secretion of various hormones, including cortisol and reproductive hormones.

Pharmacokinetics

Melatonin exhibits variable pharmacokinetics:

- Absorption : Following oral administration, melatonin reaches peak plasma concentration (Tmax) within approximately 50 minutes.

- Half-Life : The elimination half-life (T1/2) ranges around 45 minutes, indicating rapid clearance from the body.

Sleep Regulation

Melatonin is widely recognized for its role in promoting sleep:

- It helps regulate sleep onset and duration, particularly in individuals with sleep disorders or altered circadian rhythms.

Cellular Effects

Research indicates that melatonin affects various cell types:

- It influences cell proliferation, apoptosis, and immune responses, showcasing its potential therapeutic applications in cancer and autoimmune diseases.

Clinical Applications

Several studies have investigated melatonin's efficacy in various clinical settings:

- Insomnia Treatment : Melatonin supplementation has been shown to improve sleep quality and reduce sleep latency in patients with insomnia.

- Circadian Rhythm Disorders : Melatonin is effective in managing conditions like jet lag and shift work sleep disorder.

Animal Models

Research using animal models has revealed diverse effects of melatonin:

- High doses have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.

Summary Table of Biological Activities

| Biological Activity | Description | Evidence Source |

|---|---|---|

| Sleep Regulation | Promotes sleep onset and improves quality | Clinical trials |

| Antioxidant Effects | Scavenges free radicals and enhances antioxidant defenses | Laboratory studies |

| Hormonal Regulation | Modulates secretion of cortisol and reproductive hormones | Endocrine studies |

| Neuroprotection | Potential protective effects in neurodegenerative diseases | Animal model research |

Propriétés

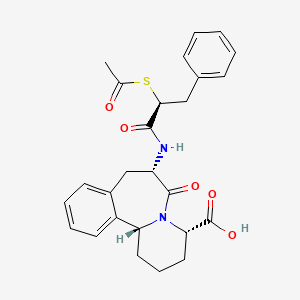

IUPAC Name |

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S/c1-16(29)34-23(14-17-8-3-2-4-9-17)24(30)27-20-15-18-10-5-6-11-19(18)21-12-7-13-22(26(32)33)28(21)25(20)31/h2-6,8-11,20-23H,7,12-15H2,1H3,(H,27,30)(H,32,33)/t20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZUMPHACQOGT-BJESRGMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CC3=CC=CC=C3[C@H]4CCC[C@H](N4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931603 | |

| Record name | 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142695-08-7 | |

| Record name | Mdl 100240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142695087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-100240 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K57643Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.